N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanophenyl group and a phenylmorpholino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves the reaction of 2-cyanophenyl isocyanate with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or phenylmorpholino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxalamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxalamide derivatives with new functional groups.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyanophenyl and phenylmorpholino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)ethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)butyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)urea
Uniqueness
N1-(2-cyanophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c23-15-18-9-4-5-10-19(18)25-22(28)21(27)24-11-6-12-26-13-14-29-20(16-26)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-14,16H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRHOCYFAJVYSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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